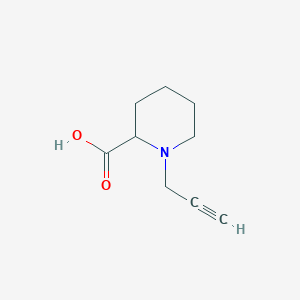
1-(Prop-2-yn-1-yl)piperidine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Prop-2-yn-1-yl)piperidine-2-carboxylic acid is a chemical compound with the molecular formula C9H13NO2 and a molecular weight of 167.21 g/mol . It is a derivative of piperidine, a six-membered ring containing one nitrogen atom, and features a propynyl group attached to the nitrogen atom. This compound is primarily used in research and development within the fields of chemistry and biology.
Preparation Methods
The synthesis of 1-(Prop-2-yn-1-yl)piperidine-2-carboxylic acid typically involves the reaction of piperidine derivatives with propargyl bromide under basic conditions. The reaction is carried out in an organic solvent such as toluene, with sodium hydroxide as the base . The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product in high purity.
Chemical Reactions Analysis
1-(Prop-2-yn-1-yl)piperidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxylic acid group to an alcohol.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, toluene), bases (e.g., sodium hydroxide, potassium carbonate), and catalysts (e.g., palladium on carbon for hydrogenation reactions).
Scientific Research Applications
1-(Prop-2-yn-1-yl)piperidine-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands, contributing to the understanding of biochemical pathways and mechanisms.
Medicine: Research into potential therapeutic applications includes its use as a precursor for drug candidates targeting neurological disorders and cancer.
Mechanism of Action
The mechanism of action of 1-(Prop-2-yn-1-yl)piperidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The propynyl group can form covalent bonds with active site residues, inhibiting enzyme activity or modulating receptor function. This interaction can lead to changes in cellular signaling pathways and physiological responses .
Comparison with Similar Compounds
1-(Prop-2-yn-1-yl)piperidine-2-carboxylic acid can be compared with other piperidine derivatives, such as:
1-(Prop-2-yn-1-yl)piperidine: Lacks the carboxylic acid group, making it less polar and potentially less reactive in certain chemical reactions.
Piperidine-2-carboxylic acid: Lacks the propynyl group, which may reduce its ability to participate in specific substitution reactions.
1-(Prop-2-yn-1-yl)piperazine: Contains an additional nitrogen atom, which can alter its chemical reactivity and biological activity.
The uniqueness of this compound lies in its combination of the propynyl and carboxylic acid groups, providing a versatile scaffold for chemical modifications and biological studies.
Properties
IUPAC Name |
1-prop-2-ynylpiperidine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2/c1-2-6-10-7-4-3-5-8(10)9(11)12/h1,8H,3-7H2,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHWCHFSOHNZGKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1CCCCC1C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(2-Methoxyphenyl)-1,3,3-trimethylbicyclo[2.2.1]heptan-2-ol](/img/structure/B2752486.png)
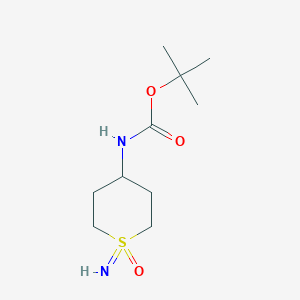
![3-[2-(2,5-dimethyl-1H-pyrrol-1-yl)-3-thienyl]-3-oxopropanenitrile](/img/structure/B2752489.png)

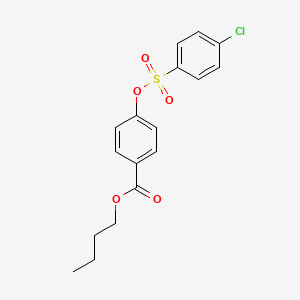
![2-(4-isopropylphenyl)-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)acetamide](/img/structure/B2752494.png)
![N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-4-phenoxybenzamide](/img/structure/B2752496.png)
![1-cyclopropanecarbonyl-4-[(4-cyclopropyl-1,3-thiazol-2-yl)methyl]piperazine](/img/structure/B2752497.png)
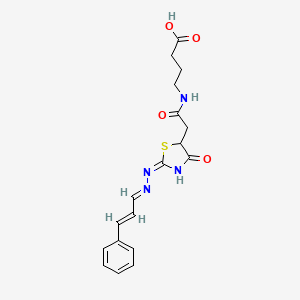
![(2-methoxyphenyl)((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone](/img/structure/B2752503.png)
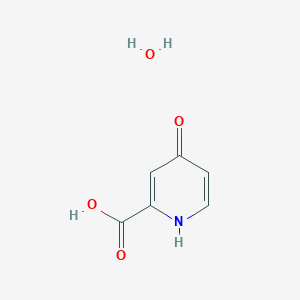
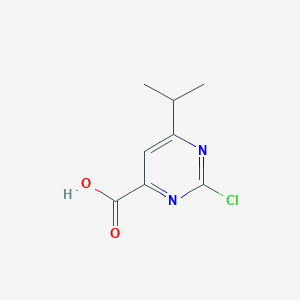
![6-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1-[(pyridin-3-yl)methyl]-1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one](/img/structure/B2752507.png)

